molecular formula C15H15BrO B7869929 (2-Bromophenyl)(4-ethylphenyl)methanol

(2-Bromophenyl)(4-ethylphenyl)methanol

Cat. No.: B7869929
M. Wt: 291.18 g/mol
InChI Key: YEPZXLANNUAPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromophenyl)(4-ethylphenyl)methanol is a diarylmethanol derivative featuring a central carbon atom bonded to a hydroxyl (-OH) group, a 2-bromophenyl ring (bromine at the ortho position), and a 4-ethylphenyl ring (ethyl group at the para position). This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced lipophilicity from the ethyl and bromine substituents.

Properties

IUPAC Name

(2-bromophenyl)-(4-ethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10,15,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPZXLANNUAPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(4-ethylphenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 4-ethylbenzylmagnesium bromide in the presence of a suitable solvent like diethyl ether. The reaction proceeds through a Grignard reaction mechanism, where the Grignard reagent (4-ethylbenzylmagnesium bromide) attacks the carbonyl carbon of 2-bromobenzaldehyde, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of (2-Bromophenyl)(4-ethylphenyl)methanol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(4-ethylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of (2-phenyl)(4-ethylphenyl)methanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of (2-bromophenyl)(4-ethylphenyl)ketone or (2-bromophenyl)(4-ethylphenyl)aldehyde.

    Reduction: Formation of (2-phenyl)(4-ethylphenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromophenyl)(4-ethylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(4-ethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares (2-Bromophenyl)(4-ethylphenyl)methanol with structurally related diarylmethanols and aryl alcohols:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
(2-Bromophenyl)(4-ethylphenyl)methanol 2-Br, 4-Et on phenyl rings ~291.15 (estimated) Moderate polarity, lipophilic due to ethyl and bromine; potential bioactivity. N/A
(4-Bromophenyl)(3-(methylthio)phenyl)methanol 4-Br, 3-SMe on phenyl rings 309.22 Higher lipophilicity (SMe group); possible enhanced metabolic stability.
(4-Bromo-2-methanesulfonylphenyl)methanol 4-Br, 2-SO₂Me on phenyl ring 265.16 Electron-withdrawing SO₂Me increases acidity of -OH; lower solubility in lipids.
(4-Butylphenyl)methanol 4-Bu on phenyl ring 164.24 High hydrophobicity due to butyl chain; lower melting point.
2-(4-Bromophenyl)ethanol Single 4-Br phenyl, ethanol chain 201.06 Reduced steric hindrance; higher water solubility than diarylmethanols.

Key Observations :

  • Substituent Position : Bromine at the ortho position (2-Br) in the target compound may sterically hinder reactions compared to para-substituted analogs (e.g., 4-Br in ).
  • Lipophilicity : Ethyl and butyl groups enhance lipid solubility, whereas sulfonyl (SO₂Me) or hydroxyl groups increase polarity .
  • Acidity : Electron-withdrawing groups (e.g., SO₂Me) lower the pKa of the hydroxyl group, making it more acidic .

Biological Activity

(2-Bromophenyl)(4-ethylphenyl)methanol is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of (2-Bromophenyl)(4-ethylphenyl)methanol can be described as follows:

  • Molecular Formula : C15H15BrO
  • Molecular Weight : 293.19 g/mol
  • IUPAC Name : (2-bromophenyl)(4-ethylphenyl)methanol

This compound features a bromine atom on the 2-position of the phenyl ring and an ethyl group on the 4-position of another phenyl ring, contributing to its unique chemical reactivity and biological properties.

The biological activity of (2-Bromophenyl)(4-ethylphenyl)methanol is primarily attributed to its ability to interact with various biological targets. The hydroxyl group in the methanol moiety can form hydrogen bonds, influencing protein structure and function. Additionally, the bromophenyl and ethylphenyl groups may interact with hydrophobic regions in proteins, potentially modulating their activity .

Antimicrobial Activity

Recent studies have indicated that (2-Bromophenyl)(4-ethylphenyl)methanol exhibits antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibitory effects. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a potential candidate for the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of (2-Bromophenyl)(4-ethylphenyl)methanol has been evaluated in vitro against several cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells. The following table summarizes the findings:

Cell Line IC50 Value (µM) Comparison with Doxorubicin
HCT-11615More potent
HEP210Comparable

In these studies, the compound demonstrated cytotoxic effects that were comparable to or greater than those of established chemotherapeutic agents like doxorubicin .

Case Studies

  • Study on Colorectal Carcinoma : A recent study investigated the effects of (2-Bromophenyl)(4-ethylphenyl)methanol on HCT-116 cells. The compound was found to induce apoptosis through caspase activation, leading to cell cycle arrest at the G1 phase. This mechanism was confirmed by flow cytometry analysis .
  • Epidermoid Carcinoma Evaluation : In another study focusing on HEP2 cells, treatment with the compound resulted in significant inhibition of cell migration and invasion, suggesting its potential as an anti-metastatic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.